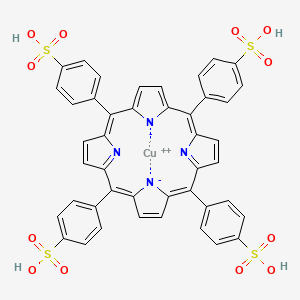

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II)

Vue d'ensemble

Description

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) is a useful research compound. Its molecular formula is C44H28CuN4O12S4 and its molecular weight is 996.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Kinetic Determination in Serum

5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine copper(II) has been utilized in kinetic methods for determining copper(II) and zinc(II) in serum. This application takes advantage of the differential rate of metal ion incorporation into the compound for precise measurements of these ions in biological samples (Funahashi et al., 1986).

Study of Ion-Association Adsorption

The compound has been studied for its interfacial ion-association adsorption properties. This research focuses on the adsorptivity of porphyrins in various environments, which is critical in understanding its behavior at liquid-liquid interfaces, impacting its applications in chemical and biological systems (Saitoh & Watarai, 1997).

Intracellular Delivery and Photodynamic Therapy

It has also been explored for its potential in intracellular delivery and photodynamic therapy. Studies have shown that its entanglement with specific cyclodextrins can facilitate transportation into tumor cells, indicating its potential use in tumor-targeted therapies (Mazzaglia et al., 2003).

Fluorescence Quenching Studies

The compound's fluorescence quenching properties have been investigated, contributing to a deeper understanding of its interactions with other molecules. This is significant for applications in sensing technologies and analytical chemistry (Pant et al., 2001).

Biomedical Applications

Its interaction with biological systems and potential in biomedical applications has been studied. For example, its use in synthesizing copper(II) complexes and examining their biological effects suggests potential applications in medicinal chemistry and drug development (Boscencu et al., 2010).

Thermoelectric Properties

Research on its thermoelectric properties, particularly in metal complexes, contributes to understanding its potential in materials science and electronic applications (Allan et al., 1989).

Mécanisme D'action

Target of Action

The primary targets of 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) are several receptor targets, including B-cell lymphoma 2 (BCL-2) and other related proteins BCL-xL, MCL-1, or A1 . These proteins play a crucial role in regulating cell death and survival, and their dysregulation is often associated with cancer.

Mode of Action

The compound interacts with its targets through a process known as molecular docking. This involves the compound binding to its target proteins, leading to changes in their function . The binding affinity of the compound with human serum albumin has been determined using UV-vis absorption spectroscopy and predicted using molecular docking .

Biochemical Pathways

It is known that the compound’s interaction with its targets can influence various cellular processes, potentially including those involved in cell death and survival .

Result of Action

The compound’s action results in the inhibition of the cancer cell line through its interactions with HIS and MET AA residues from BCL-2, MCL-1, and β-catenin receptors or through its low estimated free energy of binding when interacting with A1 and BCL-B receptors . This suggests that the compound could have potential therapeutic applications in cancer treatment.

Action Environment

The action of 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine copper(II) can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to its targets . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) has been found to interact with several biomolecules. For instance, it has been shown to bind to human serum albumin, a protein that plays a crucial role in the transport of various substances in the body . The binding affinity of this compound with human serum albumin was determined using UV-vis absorption spectroscopy and predicted using molecular docking .

Cellular Effects

The effects of 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21h,23h-porphine Copper(II) on cells are diverse and complex. It has been suggested that this compound may inhibit the cancer cell line through its interactions with HIS and MET AA residues from BCL-2, MCL-1, and β-catenin receptors .

Molecular Mechanism

Molecular docking simulations predict the binding affinity of this compound on several potential targets in photodynamic treatment .

Propriétés

IUPAC Name |

copper;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.Cu/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYAOHXWXCVHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28CuN4O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

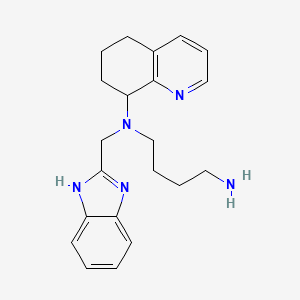

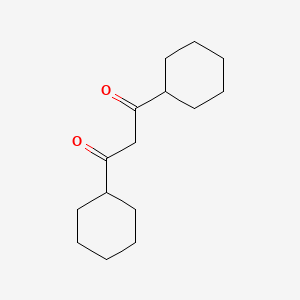

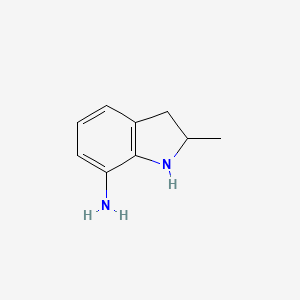

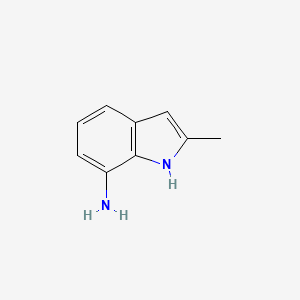

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)

![1-Acetyl-3,3-dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144722.png)